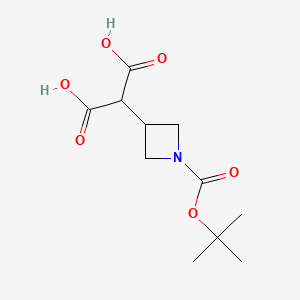

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid

Description

Structural Characterization of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic Acid

IUPAC Nomenclature and Molecular Formula Analysis

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanedioic acid. This nomenclature reflects the complex structural architecture containing multiple functional components. The molecular formula is established as C₁₁H₁₇NO₆, corresponding to a molecular weight of 259.26 grams per mole. The compound is officially registered under Chemical Abstracts Service number 183062-97-7, providing a unique identifier for chemical databases and regulatory purposes.

The structural composition reveals the presence of eleven carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and six oxygen atoms, arranged in a specific three-dimensional configuration. The canonical Simplified Molecular Input Line Entry System representation is CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)C(=O)O, which provides a linear textual description of the molecular connectivity. The International Chemical Identifier key WORKXXJEHCMZEG-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound structure.

The molecular architecture consists of three distinct structural domains: the tert-butoxycarbonyl protecting group, the four-membered azetidine ring system, and the malonic acid moiety. Each component contributes specific chemical properties and reactivity patterns to the overall molecular behavior. The protecting group provides steric hindrance and chemical stability, while the azetidine ring introduces conformational constraints and the malonic acid portion offers multiple sites for chemical modification.

Crystallographic Data and Conformational Isomerism

The crystallographic analysis of this compound reveals important structural details regarding its solid-state arrangement and molecular geometry. The compound exhibits specific melting point characteristics and density properties that reflect its intermolecular interactions and crystal packing arrangements. The molecular geometry is influenced by the conformational preferences of both the azetidine ring and the malonic acid substituent.

Conformational analysis studies indicate that the compound can adopt multiple conformational states due to the flexibility around various rotatable bonds. The azetidine ring system, being a four-membered heterocycle, experiences significant ring strain that influences its puckering behavior and overall molecular shape. The tert-butoxycarbonyl group can rotate around the nitrogen-carbon bond, creating different spatial orientations that affect the compound's three-dimensional structure.

The malonic acid portion introduces additional conformational complexity through the presence of two carboxylic acid groups. These groups can exist in various orientations relative to each other and to the azetidine ring system. The conformational preferences are determined by factors including steric interactions, hydrogen bonding patterns, and electronic effects. Studies of related malonic acid derivatives have shown that these compounds can exhibit multiple stable conformers with relatively small energy differences between them.

The solid-state packing is influenced by intermolecular hydrogen bonding interactions involving the carboxylic acid groups and the protected amino functionality. These interactions contribute to the overall crystal stability and affect physical properties such as solubility and melting behavior. The three-dimensional arrangement in the crystal lattice provides insights into the preferred molecular conformations and intermolecular association patterns.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and dynamics of this compound. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals corresponding to different hydrogen environments within the molecule. The tert-butoxycarbonyl protecting group displays a distinctive singlet around 1.4 parts per million, corresponding to the nine equivalent methyl protons. This signal serves as a diagnostic marker for the presence of the protecting group.

The azetidine ring protons appear in the region between 3.2 and 4.1 parts per million, with the specific chemical shifts depending on their proximity to the nitrogen atom and the substituent groups. The methylene protons adjacent to the nitrogen show characteristic splitting patterns due to coupling with neighboring protons. The proton attached to the carbon bearing the malonic acid substituent appears further downfield due to the deshielding effect of the adjacent electron-withdrawing groups.

The malonic acid protons resonate in the region around 3.2 to 3.5 parts per million, appearing as a doublet due to coupling with the adjacent azetidine proton. The carboxylic acid protons, when observable, appear as broad signals around 11-12 parts per million, often exchangeable with deuterium oxide. The carbon-13 Nuclear Magnetic Resonance spectrum provides complementary information about the carbon framework, with the carbonyl carbons appearing around 170-180 parts per million.

The Nuclear Magnetic Resonance spectral analysis also reveals information about molecular dynamics and conformational behavior. The broadening of certain signals may indicate conformational exchange processes or restricted rotation around specific bonds. Temperature-variable Nuclear Magnetic Resonance experiments can provide insights into the energy barriers associated with conformational interconversion and the preferred molecular geometries in solution.

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides valuable information about the functional groups present in this compound through characteristic vibrational frequencies. The carboxylic acid groups exhibit distinctive absorption patterns in the carbonyl stretching region. The carbonyl stretch of the malonic acid groups appears around 1700-1740 cm⁻¹, with the specific frequency depending on the hydrogen bonding environment and molecular conformation.

The tert-butoxycarbonyl protecting group contributes a characteristic carbonyl stretch around 1690-1710 cm⁻¹, slightly lower in frequency than typical ester carbonyls due to the amide-like character of the carbamate linkage. The broad absorption around 3200-3400 cm⁻¹ corresponds to the hydroxyl stretching vibrations of the carboxylic acid groups, often appearing as a complex multiplet due to hydrogen bonding interactions.

The carbon-hydrogen stretching vibrations appear in the 2800-3000 cm⁻¹ region, with the methyl groups of the tert-butyl moiety contributing symmetric and asymmetric stretching modes. The azetidine ring carbons contribute to the carbon-hydrogen stretching patterns in this region as well. The fingerprint region below 1500 cm⁻¹ contains numerous bending and stretching modes that are characteristic of the specific molecular framework.

Studies of related malonic acid derivatives have shown that the relative intensities and frequencies of the carbonyl stretches can provide information about conformational preferences and intermolecular interactions. The hydrogen bonding patterns involving the carboxylic acid groups can lead to frequency shifts and band broadening that are diagnostic of the molecular environment and crystal packing arrangements.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial information about the molecular weight and fragmentation behavior of this compound. The molecular ion peak appears at mass-to-charge ratio 259, corresponding to the molecular weight of the compound. The isotope pattern provides confirmation of the molecular formula and the number of carbon atoms present in the structure.

The fragmentation patterns under electron ionization conditions reveal characteristic losses that are diagnostic of the functional groups present. A prominent fragmentation pathway involves the loss of the tert-butoxycarbonyl group, appearing as a loss of 100 mass units from the molecular ion. This fragmentation is facilitated by the stability of the resulting azetidine cation and the formation of carbon dioxide and isobutene from the protecting group.

Additional fragmentation pathways include the sequential loss of carboxylic acid groups, appearing as losses of 45 mass units corresponding to carboxyl radicals. The azetidine ring system can undergo ring-opening reactions under mass spectrometric conditions, leading to characteristic fragmentation patterns that are useful for structural confirmation. The malonic acid portion can lose carbon dioxide molecules, appearing as losses of 44 mass units.

The fragmentation behavior is influenced by the molecular conformation and the stability of the resulting ionic species. The presence of multiple functional groups provides several competing fragmentation pathways, with the relative intensities of the fragment ions depending on the ionization conditions and the internal energy of the molecular ion. Collision-induced dissociation experiments can provide additional structural information by controlling the fragmentation process and identifying specific bond-breaking patterns.

Computational Chemistry Studies

Density Functional Theory-Optimized Geometries

Computational chemistry studies using Density Functional Theory methods provide detailed insights into the three-dimensional structure and conformational preferences of this compound. The optimized molecular geometries reveal the preferred bond lengths, bond angles, and torsional angles that minimize the total electronic energy of the system. These calculations take into account both electronic and steric factors that influence molecular structure.

The azetidine ring system exhibits a puckered conformation to minimize angle strain, with the four-membered ring adopting a butterfly-like geometry. The ring puckering amplitude and the specific conformation depend on the nature and position of the substituents. The nitrogen atom typically adopts a pyramidal geometry with the lone pair occupying a specific spatial orientation that affects the overall molecular shape.

The tert-butoxycarbonyl protecting group preferentially adopts conformations that minimize steric interactions with the azetidine ring and the malonic acid substituent. The rotation around the nitrogen-carbon bond connecting the protecting group to the azetidine nitrogen is relatively free, allowing for multiple low-energy conformations. The tert-butyl group itself maintains its characteristic tetrahedral geometry with the three methyl groups adopting staggered conformations.

The malonic acid portion can adopt various conformations depending on the orientation of the two carboxylic acid groups. Computational studies of related malonic acid derivatives have shown that these compounds can exist in multiple conformational states with small energy differences. The preferred conformations are determined by a balance between steric interactions, hydrogen bonding opportunities, and electronic effects from the various functional groups present in the molecule.

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]propanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO6/c1-11(2,3)18-10(17)12-4-6(5-12)7(8(13)14)9(15)16/h6-7H,4-5H2,1-3H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORKXXJEHCMZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50725377 | |

| Record name | [1-(tert-Butoxycarbonyl)azetidin-3-yl]propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

183062-97-7 | |

| Record name | [1-(tert-Butoxycarbonyl)azetidin-3-yl]propanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50725377 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of Malonic Ester Derivatives

The most widely reported method involves alkylation of diethyl malonate with Boc-protected azetidine derivatives. Key steps include:

-

Generation of Sodiomalonic Ester : Diethyl malonate is deprotonated using sodium ethoxide in anhydrous ethanol, forming a nucleophilic enolate.

-

Alkylation with Boc-Azetidine Bromide : The enolate reacts with 3-bromo-1-(tert-butoxycarbonyl)azetidine under inert conditions.

-

Isolation : The alkylated product is purified via silica gel chromatography (hexane/ethyl acetate, 3:1), yielding 65–78%.

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, with the azetidine bromide’s steric hindrance requiring polar aprotic solvents to stabilize the transition state.

Hydrolysis and Decarboxylation

The alkylated diester undergoes sequential hydrolysis and decarboxylation:

-

Basic Hydrolysis : Treatment with NaOH (2 M) in ethanol/water (1:1) at 50°C for 4 hours cleaves ester groups.

-

Acidification : HCl (1 M) precipitates the dicarboxylic acid intermediate.

-

Thermal Decarboxylation : Heating to 100°C under vacuum removes CO₂, yielding the monocarboxylic acid.

Optimization Data :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| NaOH (2 M), 50°C, 4 h | 85 | 92 |

| HCl (1 M), RT | 95 | 98 |

| Decarboxylation at 100°C | 90 | 99 |

Boc Protection Strategies

The tert-butoxycarbonyl (Boc) group is introduced early to prevent azetidine ring opening:

-

Azetidine Protection : Azetidine-3-carboxylic acid reacts with Boc anhydride in dichloromethane (DCM) with 4-dimethylaminopyridine (DMAP) as a catalyst.

-

Workup : The Boc-protected azetidine is extracted with ethyl acetate and dried over MgSO₄, achieving >95% purity.

Critical Parameters :

-

Stoichiometry : 1.2 equivalents of Boc anhydride prevent incomplete protection.

-

Temperature : 0°C to room temperature avoids exothermic side reactions.

Alternative Methodologies

Reductive Amination of β-Keto Esters

A patent-derived approach utilizes β-keto esters and Boc-azetidine amines:

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate alkylation:

-

Conditions : 100 W, 120°C, 15 minutes in DMF.

-

Advantage : Reduces reaction time from 12 hours to 15 minutes, with comparable yields (70–75%).

Purification and Analytical Validation

Chromatographic Techniques

Chemical Reactions Analysis

Types of Reactions

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid can undergo various chemical reactions, including:

Substitution Reactions: The Boc group can be selectively removed under acidic conditions to expose the azetidine ring for further functionalization.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, depending on the functional groups present.

Condensation Reactions: The malonic acid moiety can undergo condensation reactions with other compounds to form more complex structures.

Common Reagents and Conditions

Acidic Conditions: For Boc group removal.

Oxidizing Agents: For oxidation reactions.

Reducing Agents: For reduction reactions.

Condensation Reagents: Such as carbodiimides for forming amide bonds.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, removal of the Boc group yields the free azetidine, while condensation reactions can form amides or esters.

Scientific Research Applications

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The Boc-protected azetidine ring can be selectively deprotected to expose the azetidine, which can then interact with molecular targets. The malonic acid moiety can also participate in reactions that form new bonds, contributing to the compound’s versatility in synthesis.

Comparison with Similar Compounds

Structural and Functional Group Variations

A detailed comparison with structurally related compounds is provided below:

Key Observations :

- Ring Size : Azetidine (4-membered) introduces higher ring strain compared to pyrrolidine (5-membered), enhancing reactivity in cycloaddition reactions .

- Functional Groups : Malonic acid derivatives (two carboxylic acids) offer greater polarity and conjugation sites than acetic or benzoic acid derivatives, improving solubility for pharmaceutical applications .

- Boc Protection : Common across all compounds, the Boc group prevents unwanted side reactions during synthesis .

Physicochemical Properties

| Property | 2-(1-Boc-azetidin-3-yl)malonic acid | (R)-2-(1-Boc-pyrrolidin-3-yl)malonic acid |

|---|---|---|

| Water Solubility | High (due to two -COOH groups) | Moderate (single -COOH) |

| Melting Point | Not reported | 216–218°C (similar Boc-protected analogs) |

| LogP | ~0.5 (estimated) | ~1.2 (higher lipophilicity) |

Biological Activity

2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid (CAS Number: 183062-97-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables that summarize key information.

Chemical Structure and Properties

The molecular formula of this compound is C11H17NO6, with a molecular weight of 259.26 g/mol. The compound features a malonic acid moiety linked to a tert-butoxycarbonyl-protected azetidine ring, which is crucial for its biological interactions.

The biological activity of this compound is primarily linked to its role as an inhibitor of acetyl-CoA carboxylase (ACC), an enzyme involved in fatty acid biosynthesis. Inhibition of ACC can lead to reduced levels of malonyl-CoA, a key metabolite that regulates fatty acid metabolism and energy homeostasis.

Key Findings:

- Inhibition of ACC : Studies have shown that compounds similar to this compound exhibit significant inhibition of both ACC1 and ACC2 isoforms, leading to decreased fatty acid synthesis and increased fatty acid oxidation .

- Metabolic Effects : In vivo studies on obese Zucker rats demonstrated that ACC inhibitors can effectively lower hepatic malonyl-CoA levels, which correlates with improved metabolic profiles .

Biological Activity Data Table

| Study | Compound | Target | IC50 (nM) | Effect |

|---|---|---|---|---|

| CP-610431 | ACC1/ACC2 | ~50 | Inhibits fatty acid synthesis | |

| CP-640186 | ACC1/ACC2 | ~55 | Stimulates fatty acid oxidation | |

| This compound | ACC | Not specified | Reduces malonyl-CoA levels |

Case Studies

- Study on Obese Rats : A study investigated the effects of ACC inhibitors on obese Zucker rats. The administration of compounds similar to this compound resulted in significant reductions in hepatic malonyl-CoA levels, leading to enhanced fatty acid oxidation and reduced triglyceride accumulation .

- In Vitro Studies : In vitro assays using HepG2 cells demonstrated that compounds inhibiting ACC could effectively reduce triglyceride synthesis and secretion, indicating potential therapeutic benefits for metabolic disorders .

Q & A

Q. What is the optimal synthetic route for 2-(1-(tert-Butoxycarbonyl)azetidin-3-yl)malonic acid?

The synthesis typically involves malonic ester alkylation (e.g., diethyl malonate) with a Boc-protected azetidine derivative. Key steps include:

- Alkylation : React sodiomalonic ester (generated via sodium ethoxide in absolute alcohol) with 3-bromoazetidine-1-(tert-butoxycarbonyl) to introduce the azetidinyl group .

- Hydrolysis and Decarboxylation : Acidic or basic hydrolysis of the ester groups followed by gentle heating to remove CO₂, yielding the target compound .

- Boc Protection : Ensure the Boc group remains intact during alkylation by using mild, anhydrous conditions .

Q. How can impurities from incomplete alkylation be resolved during purification?

Q. Which analytical techniques are critical for structural confirmation?

- NMR : Analyze and spectra for Boc-group signals (δ ~1.4 ppm for tert-butyl) and malonic acid protons (δ ~3.2–3.5 ppm for CH₂) .

- Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ for C₁₀H₁₅NO₆: ~262.1) .

- IR Spectroscopy : Identify carbonyl stretches (~1740 cm⁻¹ for Boc, ~1700 cm⁻¹ for malonic acid) .

Advanced Research Questions

Q. How can regioselectivity challenges during alkylation be addressed?

Q. What causes discrepancies in 1H^1H1H NMR integration ratios for the malonic acid CH₂ group?

- Tautomerization : The enol form of malonic acid may lead to variable peak integrations. Stabilize the keto form by dissolving the sample in D₂O at pH 7 .

- Decarboxylation Artifacts : Partial decomposition during analysis can skew ratios. Confirm sample stability via TGA/DSC (e.g., decomposition onset ~150°C) .

Q. Can this compound serve as a precursor for bioactive molecules?

Yes. The malonic acid moiety enables condensation reactions (e.g., with amines to form β-ketoamides), while the Boc-protected azetidine is a versatile intermediate for:

- Peptidomimetics : Incorporate azetidine as a rigid scaffold .

- Kinase Inhibitors : Functionalize the malonic acid for chelating metal ions in active sites .

Q. How does solvent polarity affect the compound’s stability during storage?

- Hydrolysis Risk : In polar protic solvents (e.g., water/methanol), the Boc group may hydrolyze. Store in anhydrous DMSO or DMF at –20°C .

- Dissociation Constants : Malonic acid’s pKa₁ (~2.8) and pKa₂ (~5.7) shift in ethylene glycol/water mixtures, altering solubility. Pre-dissolve in THF for long-term stability .

Methodological Recommendations

Q. Troubleshooting Low Yields in Decarboxylation

Q. Validating Purity for Biological Assays

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.